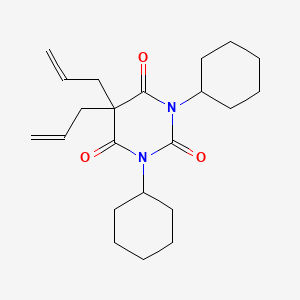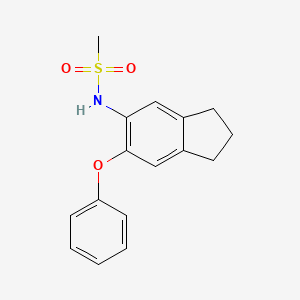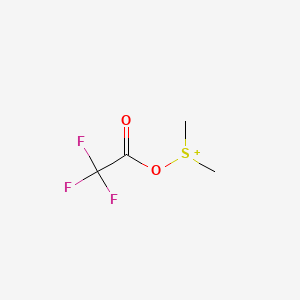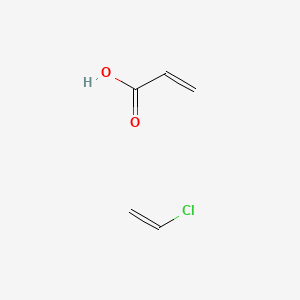
Acide 2-propénoïque, polymère avec le chloroéthène
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Propenoic acid polymer with chloroethene involves complex chemical processes, including polymerization methods that ensure the integration of 2-Propenoic acid and chloroethene molecules. One study by Kishikawa, Hirai, and Kohmoto (2008) elucidated the fixation of multilayered structures in liquid-crystalline complexes, highlighting a polymerizable derivative of benzoic acid that could potentially relate to the synthesis and polymerization behaviors of 2-Propenoic acid compounds with chloroethene under specific conditions (Kishikawa, Hirai, & Kohmoto, 2008).
Molecular Structure Analysis
Investigations into the molecular structure of 2-Propenoic acid polymer with chloroethene reveal significant insights into its chemical makeup and potential functionality. The study of plasma polymers of acrylic (propenoic) acid by O'toole, Beck, and Short (1996) offers a detailed interpretation of the molecular structure through spectroscopic methods, providing a foundation for understanding the molecular arrangement and functional groups present in these polymers (O'toole, Beck, & Short, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Propenoic acid polymer with chloroethene are pivotal for its application and functionality. Research on the polymerization by phase transfer catalysis by Tagle, Diaz, and Campbell (1993) sheds light on the reactivity and chemical behavior of similar polyesters, suggesting potential pathways and reactions that could be applicable to the study of 2-Propenoic acid polymers with chloroethene (Tagle, Diaz, & Campbell, 1993).
Physical Properties Analysis
The physical properties of 2-Propenoic acid polymer with chloroethene, such as its phase behavior, thermal stability, and mechanical properties, are crucial for its practical applications. The characterization of plasma polymers of acrylic acid by O'toole, Beck, and Short (1996) provides valuable data on these aspects, indicating how the plasma polymerization process impacts the physical properties of the resulting polymers (O'toole, Beck, & Short, 1996).
Applications De Recherche Scientifique
Couches
Les acrylates, qui comprennent « Acide 2-propénoïque, polymère avec le chloroéthène », sont connus pour leur super-absorption . Cela les rend idéales pour une utilisation dans les couches, où elles peuvent absorber et retenir de grandes quantités de liquide.
Cosmétiques
La flexibilité et la résistance des acrylates les rendent adaptées à une utilisation dans les cosmétiques . Ils peuvent former un film sur la peau, offrant une surface lisse et uniforme pour l’application du maquillage.
Orthopédie
Dans le domaine de l’orthopédie, les acrylates sont utilisés dans les ciments osseux . Leur résistance et leur dureté les rendent idéales pour cette application, offrant une solution durable et fiable pour les prothèses articulaires et autres interventions orthopédiques.
Peintures et revêtements
Les acrylates sont utilisés dans les peintures et les revêtements en raison de leur transparence et de leur résistance à la rupture . Ils offrent une finition claire et durable qui protège la surface sous-jacente des dommages.
Adhésifs
La résistance et la flexibilité des acrylates les rendent adaptées à une utilisation dans les adhésifs . Ils peuvent coller une large gamme de matériaux ensemble, offrant une liaison solide et durable.
Textiles
Dans l’industrie textile, les acrylates sont utilisés pour améliorer les propriétés des tissus . Ils peuvent améliorer la durabilité, la flexibilité et la résistance à l’usure du tissu.
Lentilles de contact
Les acrylates sont utilisés dans la fabrication des lentilles de contact . Leur transparence et leur flexibilité les rendent idéales pour cette application, offrant une solution confortable et claire pour les utilisateurs.
Applications biomédicales
Au-delà des applications spécifiques déjà mentionnées, les acrylates ont de nombreuses autres applications biomédicales . Leur biocompatibilité et leur polyvalence les rendent adaptées à une large gamme d’utilisations, des systèmes d’administration de médicaments à l’ingénierie tissulaire.
Safety and Hazards
Propriétés
IUPAC Name |
chloroethene;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.C2H3Cl/c1-2-3(4)5;1-2-3/h2H,1H2,(H,4,5);2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNNHEYXAJPPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111306-47-9, 25702-80-1 | |
| Record name | 2-Propenoic acid, polymer with 1-chloroethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111306-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40948578 | |
| Record name | Prop-2-enoic acid--chloroethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25702-80-1 | |
| Record name | 2-Propenoic acid, polymer with chloroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prop-2-enoic acid--chloroethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, polymer with chloroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Furanyl-[4-(4-tetrazolo[1,5-a]quinoxalinyl)-1-piperazinyl]methanone](/img/structure/B1230376.png)
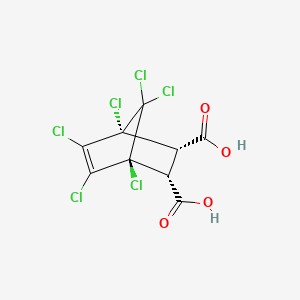
![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)
![6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1230381.png)
![N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide](/img/structure/B1230382.png)
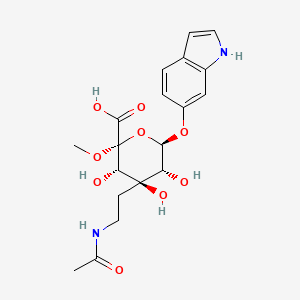

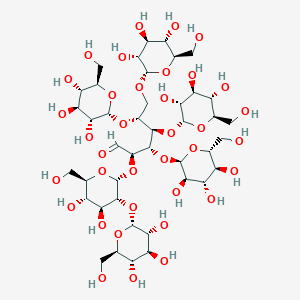
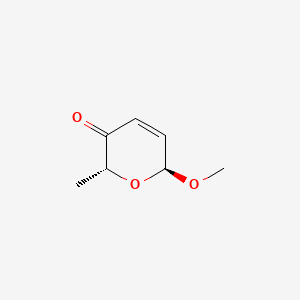
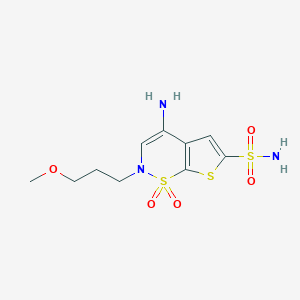
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)
